2-(Methyldithio)isobutyraldehyde

説明

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple nomenclature systems and specific molecular properties. The compound is officially recognized under the Chemical Abstracts Service registry number 67952-60-7, establishing its unique identification within chemical databases. The preferred International Union of Pure and Applied Chemistry name for this compound is 2-methyl-2-(methyldisulfanyl)propanal, which accurately reflects its structural composition.

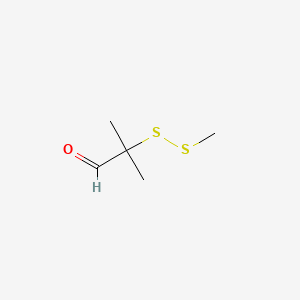

The molecular formula C₅H₁₀OS₂ indicates the presence of five carbon atoms, ten hydrogen atoms, one oxygen atom, and two sulfur atoms, resulting in a molecular weight of 150.25 grams per mole. The compound's structure features a propanal backbone with a methyl group and a methyldithio functional group attached to the second carbon position. The Simplified Molecular Input Line Entry System representation is expressed as CC(C)(C=O)SSC, providing a linear notation of the molecular structure.

This organosulfur compound exists under various synonymous names throughout scientific literature and commercial applications. Alternative nomenclature includes 2-methyldithio isobutyraldehyde, alpha-methyldithio isobutyraldehyde, 2-methyl-2-methyldithio propanal, and cocoa propanal. The designation "cocoa propanal" particularly reflects its sensory characteristics and primary application areas.

The compound presents specific physical properties that distinguish it within the organosulfur family. At standard conditions, this compound appears as a clear light yellow liquid with a distinctive chocolate-type odor and flavor profile. The substance demonstrates a density of 1.1 grams per milliliter and exhibits a boiling point of 46 degrees Celsius at 1 millimeter of mercury pressure. Its refractive index ranges from 1.5190 to 1.5230, providing optical identification parameters. The compound shows practical insolubility in water while maintaining solubility in alcohol and oils.

Historical Context of Discovery and Development

The historical documentation surrounding the discovery and development of this compound remains notably limited within available scientific literature. Research investigations reveal that very few articles have been published specifically addressing this compound's historical background and developmental timeline. This scarcity of historical documentation suggests that the compound may represent a relatively recent addition to the organosulfur chemistry repertoire or alternatively indicates that its development occurred within industrial research contexts that may not have been extensively documented in academic literature.

The compound's emergence within commercial chemical catalogs and flavor industry applications appears to correlate with the broader expansion of organosulfur chemistry during the latter half of the twentieth century. The development of this compound likely paralleled advancements in sulfur chemistry methodologies and the growing understanding of disulfide chemistry applications. However, specific details regarding the original synthesis methods, discovery circumstances, or early developmental research remain largely undocumented in accessible scientific literature.

Contemporary commercial availability through established chemical suppliers such as Thermo Scientific Chemicals indicates that the compound has achieved sufficient importance to warrant standardized production and distribution. The assignment of Food and Drug Administration Unique Ingredient Identifier 3D5G4AZ6L5 and Food Enhancement Manufacturing Association number 3866 demonstrates formal regulatory recognition within food additive frameworks. These regulatory designations suggest that the compound underwent necessary safety evaluations and approval processes for specific applications, though the timeline and details of these developmental processes are not extensively documented.

The limited historical documentation may also reflect the specialized nature of the compound's applications within the flavor and fragrance industry. Many industrial developments in this sector often occur within proprietary research environments where detailed publication of discovery and development processes may not be prioritized over commercial considerations. Consequently, the historical narrative of this compound remains incomplete pending future research efforts that may uncover additional developmental details.

Position in Organosulfur Chemistry

This compound occupies a distinctive position within the broader field of organosulfur chemistry as a member of the dialkyldisulfide class of compounds. Organosulfur chemistry encompasses the study of organic compounds containing sulfur atoms, representing a diverse and significant area of chemical research with applications ranging from biological systems to industrial processes. These compounds demonstrate remarkable diversity in their properties and applications, often characterized by distinctive odors and unique reactivity patterns associated with sulfur-containing functional groups.

The compound belongs specifically to the class of organic compounds known as dialkyldisulfides, which are characterized by the presence of a disulfide group R-SS-R' where both R and R' represent alkyl groups. This classification positions this compound within a well-established chemical family that demonstrates predictable structural and reactivity characteristics. Dialkyldisulfides are known for their involvement in various chemical transformations and their presence in numerous biological systems, particularly those related to sulfur metabolism and protein structure.

Within the organosulfur compound classification system, disulfides represent compounds featuring sulfur-sulfur bonds, distinguishing them from other sulfur-containing functional groups such as sulfides, sulfoxides, and sulfones. The disulfide functional group imparts specific reactivity patterns to these molecules, including susceptibility to reduction reactions that can cleave the sulfur-sulfur bond and potential for oxidation reactions that may affect the sulfur oxidation state. These reactivity characteristics contribute to the compound's utility in various chemical applications and its distinctive sensory properties.

The compound's dual functionality, incorporating both aldehyde and disulfide groups, positions it uniquely within organosulfur chemistry. The aldehyde functional group provides reactivity typical of carbonyl compounds, including nucleophilic addition reactions and condensation processes. This combination of functional groups creates opportunities for diverse chemical transformations and applications that leverage both the sulfur chemistry and carbonyl reactivity aspects of the molecule.

Comparative analysis with related organosulfur compounds reveals structural similarities to other flavor-active molecules. The compound shares certain characteristics with methional, another organosulfur aldehyde that contributes to potato and roasted food flavors. However, the presence of the disulfide group in this compound distinguishes it from simple thioether aldehydes and provides additional chemical functionality that may contribute to its specific sensory characteristics.

Research into organosulfur compound chemistry has demonstrated the significance of sulfur-containing molecules in various biological and industrial contexts. The field encompasses natural products derived from plants such as garlic and onions, pharmaceutical compounds including antibiotics, and industrial chemicals used in petroleum processing and materials science. Within this context, this compound represents a specialized example of how organosulfur chemistry contributes to flavor science and fragrance development.

The compound's position within organosulfur chemistry also reflects broader trends in chemical research toward understanding and utilizing sulfur-containing molecules for specific applications. Recent advances in organosulfur chemistry have included investigations of oxidative cleavage reactions and novel synthetic methodologies for constructing sulfur-containing functional groups. While this compound may not be directly involved in these cutting-edge research areas, its existence within the organosulfur chemical space demonstrates the ongoing relevance and diversity of sulfur chemistry in contemporary chemical science.

特性

IUPAC Name |

2-methyl-2-(methyldisulfanyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2/c1-5(2,4-6)8-7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBWEJJOETYCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9070903 | |

| Record name | Propanal, 2-methyl-2-(methyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

46.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water;soluble in alcohol and oils | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.095-1.100 | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67952-60-7 | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methyldithio)isobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-methyl-2-(methyldithio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 2-methyl-2-(methyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(methyldithio)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLDITHIO)ISOBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D5G4AZ6L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80.00 to 83.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Chlorination of Isobutyraldehyde

The initial step involves chlorination of isobutyraldehyde in the presence of an organic solvent to form 2-chloro-2-methylpropanal. This step is critical as it determines the purity and yield of the intermediate crucial for subsequent transformations.

Solvent Selection: Alcohols (methanol, ethanol), hydrocarbons (toluene, dimethylbenzene, hexane, 1,2-ethylene dichloride), and amides (N,N-dimethylformamide, N,N-diethylformamide) have been successfully employed as solvents to dissolve isobutyraldehyde and facilitate chlorination.

Reaction Conditions: Chlorination is performed at low temperatures ranging from 0°C to 50°C, preferably 25–35°C, to minimize side reactions and improve yield. Chlorine gas is fed slowly into the isobutyraldehyde solution under stirring.

Yield and Purity: Using the solvent method, yields of 2-chloro-2-methylpropanal can reach up to 90%, with product purity around 98%.

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | 1,2-Ethylene dichloride or DMF | Improved solubility and selectivity |

| Temperature | 0–50°C (preferably 25–35°C) | Reduced side reactions |

| Chlorine feed | Stoichiometric, controlled rate | High conversion |

| Yield | Up to 90% | High purity intermediate |

Methylthiolation Reaction

The chlorinated intermediate undergoes nucleophilic substitution with sodium methyl mercaptide (NaSCH3) in aqueous solution to introduce the methylthio group, forming 2-methyl-2-methylthiopropionaldehyde.

Reaction Medium: The reaction is carried out in aqueous sodium methyl mercaptide solution at normal temperature (20–50°C).

Procedure: The chlorinated aldehyde is added dropwise under stirring to the sodium methyl mercaptide solution, allowing the substitution to proceed efficiently.

Product Isolation: After reaction completion, the organic layer is separated and distilled under reduced pressure to obtain the methylthiolated aldehyde with purity around 98%.

| Parameter | Conditions | Outcome |

|---|---|---|

| Reactants | 2-chloro-2-methylpropanal + NaSCH3 | Efficient nucleophilic substitution |

| Temperature | 20–50°C | Optimal reaction rate |

| Purity | ~98% | Suitable for further reaction |

| Distillation Pressure | ~150 mmHg | Isolation of pure product |

Oximation to 2-(Methyldithio)isobutyraldehyde

The final step involves oximation of the methylthiolated aldehyde with hydroxylamine sulfate to form this compound.

Reaction Conditions: This reaction is conducted in aqueous solution at 50–80°C for approximately 3 hours.

Workup: After completion, the mixture is separated, and the product is purified by vacuum distillation to yield a clear, colorless liquid with about 98% purity and yields up to 92.7%.

| Parameter | Conditions | Outcome |

|---|---|---|

| Reactants | 2-methyl-2-methylthiopropionaldehyde + Hydroxylamine sulfate | Efficient oximation |

| Temperature | 50–80°C | Complete conversion |

| Reaction Time | ~3 hours | High yield |

| Product Purity | ~98% | High-quality final product |

| Yield | Up to 92.7% | Industrially viable |

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1. Chlorination | Isobutyraldehyde + Cl2 in solvent (e.g., 1,2-ethylene dichloride), 25–35°C | 2-chloro-2-methylpropanal | Up to 90 | ~98 | Solvent method reduces side reactions |

| 2. Methylthiolation | 2-chloro-2-methylpropanal + NaSCH3 (aqueous), 20–50°C | 2-methyl-2-methylthiopropionaldehyde | ~73–86 | ~98 | Normal temperature reaction |

| 3. Oximation | 2-methyl-2-methylthiopropionaldehyde + hydroxylamine sulfate, 50–80°C, 3 h | This compound | ~92.7 | ~98 | Vacuum distillation purification |

Research Findings and Industrial Significance

The solvent-mediated chlorination approach represents a significant improvement over earlier methods that used gaseous iso-butylene, which posed safety risks due to its inflammability and explosiveness. This method allows safer handling and better energy efficiency.

The choice of solvent and temperature control is critical for maximizing yield and purity of the chlorinated intermediate, which directly impacts the quality of the final product.

The methylthiolation step benefits from mild aqueous conditions, avoiding harsh reagents or extreme temperatures, which is advantageous for scale-up.

The oximation step is straightforward and efficient, producing the target compound in high yield and purity suitable for use as an intermediate in further chemical syntheses.

化学反応の分析

Types of Reactions: 2-(Methyldithio)isobutyraldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions may involve the replacement of the dithio group with other functional groups using appropriate reagents.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols or aldehydes.

Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.

科学的研究の応用

Flavoring Applications

One of the primary uses of 2-(methyldithio)isobutyraldehyde is in the food industry as a flavoring agent. It is recognized for imparting a meat-like flavor , making it suitable for seasonings and various culinary applications. The compound is classified under FEMA GRAS (Generally Recognized As Safe) substances, which allows its use in food products according to FDA guidelines .

Table 1: Flavor Profile of this compound

| Flavor Type | Description |

|---|---|

| Meat-like | Enhances savory dishes |

| Chocolate-like | Contributes to sweet flavors |

Fragrance Applications

In addition to its flavoring capabilities, this compound is also utilized in the fragrance industry. Its unique odor profile allows it to be incorporated into perfumes and scented products, providing depth and complexity to fragrance formulations. The chocolate-like aroma makes it particularly appealing in confectionery and dessert fragrances .

Toxicological Studies

Research on the toxicology of this compound has been conducted to assess its safety profile. According to available studies, it does not exhibit significant mutagenic or carcinogenic properties and is not expected to cause reproductive or developmental effects .

Case Study: Safety Assessment

A safety data sheet indicates that while the compound should be handled with care due to its combustible nature, it has not been classified as hazardous under typical exposure conditions. The absence of acute toxicity data suggests that it may be safe for use in food and cosmetic applications when used appropriately .

Potential Medicinal Applications

Emerging research suggests potential medicinal applications for this compound, particularly in its antimicrobial properties. Preliminary studies indicate that sulfur-containing compounds can exhibit antibacterial effects, which could lead to further exploration in pharmaceutical formulations .

Table 2: Summary of Research Findings on Antimicrobial Properties

作用機序

The mechanism by which 2-(Methyldithio)isobutyraldehyde exerts its effects involves its interaction with molecular targets and pathways. The dithio group plays a crucial role in these interactions, influencing the compound's reactivity and biological activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.

類似化合物との比較

The following section compares 2-(Methyldithio)isobutyraldehyde with structurally or functionally related aldehydes, including isobutyraldehyde, 2-methylbutyraldehyde, and 3-(4-tert-butylphenyl)isobutyraldehyde.

Structural and Functional Differences

Key Observations :

- Functional Groups : The methyldithio group in this compound introduces sulfur-based reactivity (e.g., nucleophilic substitution or oxidation resistance), unlike the simpler alkyl chains in isobutyraldehyde and 2-methylbutyraldehyde .

- Molecular Weight : The sulfur atoms and aromatic tert-butyl group in 3-(4-tert-butylphenyl)isobutyraldehyde significantly increase molecular weight compared to other aldehydes .

- Applications : Isobutyraldehyde has broad industrial use (e.g., solvents, pharmaceuticals), while this compound is niche, likely due to its specialized structure .

Reactivity and Stability

- This compound : The dithio group may enhance stability against oxidation compared to isobutyraldehyde, which is prone to autoxidation . However, the sulfur atoms could increase susceptibility to nucleophilic attack.

- Isobutyraldehyde: Highly reactive as a typical aldehyde, participating in condensation, oxidation, and reduction reactions. Used in synthesizing isobutanol and neopentyl glycol .

- 2-Methylbutyraldehyde : Similar reactivity to isobutyraldehyde but with a longer carbon chain, influencing solubility and volatility .

Market and Industrial Relevance

- Isobutyraldehyde : Global market valued at $2.02 billion (2024) , driven by demand in fertilizers, coatings, and pharmaceuticals .

生物活性

2-(Methyldithio)isobutyraldehyde (CAS No. 67952-60-7) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Appearance : Clear light yellow liquid

- Refractive Index : 1.5190 to 1.5230

- Molecular Formula : C5H10S2O

Biological Activity Overview

The biological activity of this compound has been linked to various cellular processes, including enzyme modulation, cytotoxic effects, and potential therapeutic applications.

- Enzyme Interaction : The compound is known to interact with specific enzymes, potentially leading to inhibition or activation of metabolic pathways. This interaction can influence the levels of various metabolites within cells.

- Cell Signaling Modulation : It may affect cell signaling pathways, thereby altering gene expression and cellular metabolism.

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity in Cancer Models :

A study investigating the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death. The mechanism was primarily through apoptosis induction via mitochondrial pathways. -

Antimicrobial Properties :

In vitro tests revealed that the compound exhibits strong antimicrobial activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent in infectious diseases. -

Metabolic Pathway Analysis :

Research utilizing genome-scale metabolic models has shown that this compound influences the metabolic flux in cyanobacteria, suggesting broader implications for biotechnological applications in biofuel production and environmental sustainability.

Molecular Mechanism Insights

The molecular mechanism of action involves the formation of charge-transfer complexes with proteins and enzymes, leading to alterations in their functional states. This can result in either inhibition or activation of critical biochemical pathways.

Q & A

Basic: What synthetic methodologies are effective for synthesizing 2-(Methyldithio)isobutyraldehyde, and how can reaction conditions be optimized?

Answer:

A common method involves the reaction of isobutyraldehyde with sulfur-containing reagents under phase-transfer catalysis. For example, hydroxymethylation of isobutyraldehyde using formaldehyde and anhydrous potassium carbonate at 14–20°C yields intermediates, which can be further functionalized with methyldithio groups . Phase-transfer catalysts (e.g., quaternary ammonium salts) in dichloromethane with sodium hydroxide enhance reaction efficiency by stabilizing intermediates . Optimization requires precise temperature control (e.g., 20°C), inert atmospheres to prevent oxidation, and post-reaction separation techniques (e.g., layer separation for oily products) .

Basic: What physicochemical properties of this compound are critical for laboratory handling and experimental reproducibility?

Answer:

Key properties include:

- Vapor density (2.5 vs. air) and flammability (explosive limits: 2–10% v/v), necessitating explosion-proof equipment and grounded metal containers .

- Boiling point (63°C) and melting point (-65°C) , which influence storage conditions (2–8°C) and solvent compatibility .

- Solubility (60 g/L in water at 25°C) , affecting aqueous/organic phase partitioning in extraction protocols .

Analytical parameters like refractive index (n²⁰/D 1.374) and density (0.79 g/mL) are critical for purity verification .

Advanced: How can metabolic engineering strategies address the biological toxicity of this compound in microbial production systems?

Answer:

Toxicity mitigation involves:

- Temperature-regulated pathways : Engineering E. coli to produce non-toxic intermediates (e.g., 2-ketoisovalerate) at 37°C, with delayed expression of downstream enzymes (e.g., ketoacid decarboxylase) at 30°C to minimize exposure .

- Heterotrophic production : Modifying cyanobacteria to utilize glucose in dark conditions, bypassing light-dependent toxicity triggers .

- Metabolic flux analysis : Computational modeling to balance pathway expression and intermediate accumulation .

Advanced: Why does this compound fail in catalytic annulation reactions, and how can this challenge be addressed?

Answer:

In MeOTf-catalyzed annulation with arylalkynes, alkylaldehydes like isobutyraldehyde exhibit no reactivity due to steric hindrance from the branched methyl groups, which impede substrate-catalyst coordination . Solutions include:

- Alternative catalysts : Designing bulkier ligands to accommodate steric effects.

- Substrate modification : Introducing electron-withdrawing groups to reduce steric bulk or enhance electrophilicity.

- Mechanistic studies : In situ NMR or DFT calculations to identify transition-state barriers .

Basic: What analytical workflows are recommended for detecting this compound in metabolic studies?

Answer:

- GC-MS : Quantifies volatile compounds using retention time alignment and fragmentation patterns (e.g., m/z 72 for isobutyraldehyde derivatives) .

- LC-MS/MS : Detects non-volatile metabolites (e.g., conjugated isobutyric acid) with high sensitivity .

- NMR (¹H/¹³C) : Confirms structural integrity via characteristic shifts (e.g., aldehyde proton at δ 9.5–10.5 ppm) .

Advanced: How do contradictory data on this compound’s ecological toxicity impact risk assessment frameworks?

Answer:

Despite its classification as a metabolite in mammals, ecological toxicity data (e.g., biodegradability, bioaccumulation) remain unavailable . Researchers must:

- Apply precautionary principles : Assume persistence until validated by OECD 301/302 tests.

- Use surrogate data : Analogues like isobutyric acid (low bioaccumulation potential) inform provisional models .

- Prioritize in silico tools : QSAR predictions for acute aquatic toxicity (e.g., ECOSAR) .

Basic: What safety protocols are essential for handling this compound in oxidation experiments?

Answer:

- Ventilation : Use fume hoods to manage vapors (vapor pressure: 66 mmHg at 4.4°C) .

- Spark prevention : Non-sparking tools and explosion-proof equipment mandatory .

- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent ocular exposure .

Advanced: What computational tools can predict the reactivity of this compound in novel reaction environments?

Answer:

- DFT calculations : Simulate transition states to evaluate steric/electronic effects (e.g., Gaussian, ORCA) .

- Molecular docking : Assess enzyme-substrate interactions for biocatalytic applications (e.g., AutoDock) .

- Chemoinformatics platforms : ADMET Predictor™ or SwissADME for toxicity and solubility profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。